N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide
CAS No.: 872724-41-9
Cat. No.: VC6597400
Molecular Formula: C23H33N3O5S
Molecular Weight: 463.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 872724-41-9 |
|---|---|
| Molecular Formula | C23H33N3O5S |
| Molecular Weight | 463.59 |
| IUPAC Name | N-[2-(cyclohexen-1-yl)ethyl]-N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
| Standard InChI | InChI=1S/C23H33N3O5S/c1-17-9-10-18(2)20(15-17)32(29,30)26-13-6-14-31-21(26)16-25-23(28)22(27)24-12-11-19-7-4-3-5-8-19/h7,9-10,15,21H,3-6,8,11-14,16H2,1-2H3,(H,24,27)(H,25,28) |
| Standard InChI Key | XAIIQNLEFFEZKH-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CCCCC3 |
Introduction
Laboratory Synthesis
The synthesis of this compound involves several steps:
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Cyclohexene Intermediate Preparation: Cyclohexene is synthesized via catalytic hydrogenation of benzene or related derivatives.
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Oxazinan Formation: The oxazinan ring is constructed by reacting suitable amines with aldehydes or ketones in the presence of sulfonylating agents (e.g., tosyl chloride).
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Amide Linkage Formation: The final step involves coupling the cyclohexene and oxazinan intermediates with ethanediamide under controlled conditions (e.g., using carbodiimides as coupling agents).
Industrial Production
For large-scale production:
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Automated reactors are used to maintain precise control over temperature, pressure, and reactant concentrations.
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Purification techniques such as recrystallization or chromatography ensure high purity.
Research Applications
This compound is primarily used in:
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Medicinal Chemistry: Its structure suggests potential as a ligand for biological targets such as enzymes or receptors.
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Material Science: The sulfonyl group may contribute to unique electronic or mechanical properties.
Biological Activity
While specific bioactivity data for this compound is unavailable, similar structures have been investigated for:
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Anti-inflammatory properties.
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Enzyme inhibition (e.g., sulfonamide-based inhibitors).
Spectroscopic Techniques:
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NMR (Nuclear Magnetic Resonance):
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Proton () and Carbon () NMR can confirm the presence of cyclohexene and oxazinan moieties.
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Chemical shifts for aromatic protons from the dimethylbenzene group are expected between 6–8 ppm.
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Mass Spectrometry (MS):
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Molecular ion peak at (M+H).
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Fragmentation pattern aids in identifying specific substructures.
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IR Spectroscopy:
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Characteristic peaks include:
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Amide C=O stretch (~1650 cm).
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Sulfonyl S=O stretch (~1150 cm).
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Potential Limitations
While promising, the compound's use may be limited by:
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Synthetic complexity.
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Lack of detailed pharmacokinetic or toxicological data.
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